2,5-bis[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-5-yl][1,3]thiazolo[5,4-d][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-BIS(3-ISOBUTYL-1-PHENYL-1H-PYRAZOL-5-YL)[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes pyrazole and thiazole rings, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-BIS(3-ISOBUTYL-1-PHENYL-1H-PYRAZOL-5-YL)[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE typically involves multi-component reactions. One common method includes the condensation of 3-methyl-1-phenyl-5-pyrazolone with various aldehydes in the presence of catalysts such as sodium acetate . The reaction is carried out at room temperature, and the products are isolated by simple filtration.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of efficient catalysts can be applied to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
2,5-BIS(3-ISOBUTYL-1-PHENYL-1H-PYRAZOL-5-YL)[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2,5-BIS(3-ISOBUTYL-1-PHENYL-1H-PYRAZOL-5-YL)[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,5-BIS(3-ISOBUTYL-1-PHENYL-1H-PYRAZOL-5-YL)[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE involves its interaction with specific molecular targets and pathways. The compound is known to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . These pathways are crucial for its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols): These compounds share a similar pyrazole structure and exhibit various biological activities.
Bis(pyrazolyl)methanes: Another class of compounds with similar structural motifs and applications.
Uniqueness
2,5-BIS(3-ISOBUTYL-1-PHENYL-1H-PYRAZOL-5-YL)[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE is unique due to its combination of pyrazole and thiazole rings, which confer distinct biological activities and chemical properties. Its ability to induce specific cellular pathways, such as p53-mediated apoptosis, sets it apart from other similar compounds.
Properties
Molecular Formula |
C30H30N6S2 |
---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
2,5-bis[5-(2-methylpropyl)-2-phenylpyrazol-3-yl]-[1,3]thiazolo[5,4-d][1,3]thiazole |
InChI |
InChI=1S/C30H30N6S2/c1-19(2)15-21-17-25(35(33-21)23-11-7-5-8-12-23)27-31-29-30(37-27)32-28(38-29)26-18-22(16-20(3)4)34-36(26)24-13-9-6-10-14-24/h5-14,17-20H,15-16H2,1-4H3 |
InChI Key |
ULVZOQRKRYPEIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN(C(=C1)C2=NC3=C(S2)N=C(S3)C4=CC(=NN4C5=CC=CC=C5)CC(C)C)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.